molecular formula C13H19Cl2NO3 B13989787 n,n-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline CAS No. 27077-09-4

n,n-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline

Cat. No.: B13989787
CAS No.: 27077-09-4
M. Wt: 308.20 g/mol
InChI Key: AJWZEPVEMCDFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline typically involves the reaction of 2,3,6-trimethoxyaniline with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and solubility compared to other nitrogen mustards. This structural feature may also affect its pharmacokinetic properties and potential therapeutic applications .

Properties

CAS No.

27077-09-4

Molecular Formula

C13H19Cl2NO3

Molecular Weight

308.20 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2,3,6-trimethoxyaniline

InChI

InChI=1S/C13H19Cl2NO3/c1-17-10-4-5-11(18-2)13(19-3)12(10)16(8-6-14)9-7-15/h4-5H,6-9H2,1-3H3

InChI Key

AJWZEPVEMCDFSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.